molecular formula C17H18N4O2S B12196644 4-hydroxy-2-methyl-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]quinoline-6-carboxamide

4-hydroxy-2-methyl-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]quinoline-6-carboxamide

Cat. No.: B12196644
M. Wt: 342.4 g/mol
InChI Key: QGXBOLRYRRRONM-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methyl-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]quinoline-6-carboxamide is a complex organic compound that belongs to the quinoline family. This compound is notable for its unique structure, which includes a quinoline core substituted with a hydroxy group, a methyl group, and a thiadiazole moiety. The presence of these functional groups imparts significant biological and chemical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-2-methyl-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]quinoline-6-carboxamide typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which can be synthesized via the Skraup synthesis. The hydroxy and methyl groups are introduced through electrophilic substitution reactions. The thiadiazole moiety is then attached using a cyclization reaction involving appropriate precursors such as thiosemicarbazide and an alkylating agent .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are selected to minimize side reactions and enhance the efficiency of the synthesis .

Types of Reactions:

    Oxidation: The hydroxy group can undergo oxidation to form a quinone derivative.

    Reduction: The compound can be reduced to modify the quinoline core or the thiadiazole moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Hydroxy-2-methyl-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]quinoline-6-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The thiadiazole moiety may interact with enzymes or receptors, modulating their activity. These interactions lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Uniqueness: The presence of the thiadiazole moiety in 4-hydroxy-2-methyl-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]quinoline-6-carboxamide distinguishes it from other quinoline derivatives. This unique structure imparts specific biological activities and chemical reactivity, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H18N4O2S

Molecular Weight

342.4 g/mol

IUPAC Name

2-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1H-quinoline-6-carboxamide

InChI

InChI=1S/C17H18N4O2S/c1-9(2)6-15-20-21-17(24-15)19-16(23)11-4-5-13-12(8-11)14(22)7-10(3)18-13/h4-5,7-9H,6H2,1-3H3,(H,18,22)(H,19,21,23)

InChI Key

QGXBOLRYRRRONM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NC3=NN=C(S3)CC(C)C

Origin of Product

United States

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